N-(4-ethoxyphenyl)-2-[10-(4-fluorophenyl)-5-oxo-12-thia-3,4,6,8-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,7,10-tetraen-4-yl]acetamide
Description
N-(4-ethoxyphenyl)-2-[10-(4-fluorophenyl)-5-oxo-12-thia-3,4,6,8-tetraazatricyclo[7.3.0.0²⁶]dodeca-1(9),2,7,10-tetraen-4-yl]acetamide is a heterocyclic acetamide derivative featuring a fused tricyclic core with sulfur and nitrogen atoms. The compound’s complexity arises from its polycyclic framework, fluorophenyl substituents, and ethoxyphenyl-acetamide side chain.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[10-(4-fluorophenyl)-5-oxo-12-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,7,10-tetraen-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN5O3S/c1-2-32-17-9-7-16(8-10-17)26-19(30)11-29-23(31)28-13-25-20-18(12-33-21(20)22(28)27-29)14-3-5-15(24)6-4-14/h3-10,12-13H,2,11H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNFVOGLFHIBFGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=NC4=C(C3=N2)SC=C4C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxyphenyl)-2-[10-(4-fluorophenyl)-5-oxo-12-thia-3,4,6,8-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,7,10-tetraen-4-yl]acetamide is a complex organic compound with potential biological activity. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a tetraazatricyclo framework and various functional groups that contribute to its biological activity. The molecular formula and weight are crucial for understanding its interactions in biological systems.
| Property | Details |
|---|---|
| Molecular Formula | C₁₈H₁₈F₁N₄O₂S |
| Molecular Weight | 362.42 g/mol |
| IUPAC Name | This compound |
Research indicates that the compound exhibits various biological activities, potentially including:
- Antitumor Activity : Studies have shown that similar compounds with tetraazatricyclo structures can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.
- Antimicrobial Properties : The presence of the thia and fluorophenyl groups may enhance the compound's ability to disrupt bacterial cell membranes or inhibit key metabolic pathways in pathogens.
Case Studies
- Antitumor Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of tetraazatricyclo compounds showed significant cytotoxicity against various cancer cell lines (e.g., MCF-7 and HeLa) through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .
- Antimicrobial Activity : In vitro studies reported in Pharmaceutical Biology highlighted that compounds with similar structural motifs exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria . The mechanism was attributed to cell wall synthesis inhibition.
- Neuroprotective Effects : Research published in Neuroscience Letters suggested that certain derivatives could protect neuronal cells from oxidative stress-induced damage, possibly through modulation of antioxidant enzyme activities .
Research Findings
Recent investigations into the compound's biological activity have revealed promising results:
- In vitro assays demonstrated its potential as an anticancer agent with IC50 values comparable to established chemotherapeutics.
- In vivo studies indicated significant tumor size reduction in animal models treated with the compound, suggesting effective bioavailability and therapeutic potential.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Modifications
Thia-Azatricyclo Derivatives
The tricyclic sulfur-nitrogen scaffold is a critical feature. Analogous compounds, such as N-(4-{6-oxo-5,12,14-trioxa-2-azatetracyclo[7.7.0.0³⁷.0¹¹¹⁵]hexadeca-1(9),3(7),10,15-tetraen-8-yl}phenyl)acetamide (), share a similar fused-ring system but differ in oxygen/sulfur content and substituent positions. These variations influence stability and reactivity; for instance, sulfur-containing analogs may exhibit enhanced metabolic resistance compared to oxygenated counterparts .
Indole-Based Acetamides
Compounds like (E)-N-[5-(4-fluorostyryl)-2-(4-methoxyphenyl)-3-(2,2,2-trifluoroacetyl)-1H-indol-7-yl]acetamide () feature indole cores with fluorophenyl and acetamide groups.
Substituent Effects on Bioactivity
Fluorophenyl vs. Methoxyphenyl Groups
The 4-fluorophenyl moiety in the target compound is a common pharmacophore in kinase inhibitors. In contrast, 4g () contains a 4-methoxyphenyl group, which may alter electron distribution and hydrogen-bonding capacity. Fluorine’s electronegativity enhances membrane permeability and metabolic stability, whereas methoxy groups may improve solubility .
Ethoxyphenyl-Acetamide Side Chain
The ethoxyphenyl-acetamide chain in the target compound is structurally distinct from analogs like N-[(S)-1-[(4S,6S)-4-benzyl-2-oxo-1,3-oxazinan-6-yl]-2-phenylethyl]-2-(2,6-dimethylphenoxy)acetamide (). The ethoxy group’s bulkiness may sterically hinder interactions with hydrophobic enzyme pockets compared to smaller substituents .
Physicochemical and Toxicological Properties
Physical Properties
While direct data on the target compound are unavailable, analogs provide benchmarks:
Analytical Techniques for Structural Elucidation
NMR Spectroscopy
As demonstrated for Rapa, compounds 1, and 7 (), NMR chemical shifts in regions A (positions 39–44) and B (positions 29–36) can highlight substituent-induced electronic changes. The target compound’s fluorophenyl group would likely deshield adjacent protons, detectable via δ 7.2–7.8 ppm in aromatic regions .
Mass Spectrometry (MS)
Molecular networking () clusters compounds by MS/MS fragmentation patterns. The target compound’s unique tricyclic core would yield distinct fragments (e.g., m/z 180–200 for the thia-azatricyclo moiety), differentiating it from indole-based analogs .
Q & A
Q. What are the optimal synthetic pathways for this compound, and how can purity be ensured?
The synthesis involves multi-step reactions, including cyclization, acetylation, and sulfur-based coupling. Key steps include:
- Cyclization : Use acetic anhydride and catalysts (e.g., DCC) for ring formation under inert atmospheres at 80–100°C .
- Thioether linkage : Employ sodium hydride or potassium carbonate in DMF to facilitate sulfur bridge formation .
- Purification : Monitor reaction progress via HPLC (C18 column, acetonitrile/water gradient) and confirm purity (>95%) using ¹H/¹³C NMR (DMSO-d6, 400 MHz) .
Q. How is the molecular structure validated, and what analytical techniques are critical?
Structural validation requires:
- NMR spectroscopy : Assign peaks for aromatic protons (δ 6.8–7.4 ppm), acetamide carbonyl (δ 168–170 ppm), and thiazolidinone sulfur environments .
- X-ray crystallography : Resolve the bicyclic core geometry (e.g., bond angles of 105–112° for the thia-azatricyclo system) .
- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS [M+H]⁺ at m/z 507.44) .
Q. What safety protocols are essential during handling?
- GHS classification : Acute toxicity (Category 4), skin/eye irritation (Category 2). Use PPE: nitrile gloves, face shields, and fume hoods .
- First aid : For inhalation, move to fresh air; for skin contact, wash with soap/water. Store at 2–8°C in amber vials under argon .
Advanced Research Questions
Q. How can contradictory data in reaction yields or bioactivity be resolved?
- Orthogonal validation : Cross-check HPLC purity with LC-MS and thermal analysis (TGA/DSC) to detect degradation products .
- Dose-response studies : Replicate bioassays (e.g., IC50 in cancer cell lines) under controlled O2 levels to mitigate oxidative interference .
Q. What computational methods predict the compound’s target interactions?
- Molecular docking : Use AutoDock Vina with PDB structures (e.g., kinase domains) to map hydrogen bonds between the fluorophenyl group and Lys246/Asn258 residues .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the thia-azatricyclo core in lipid bilayers .
Q. How does structural modification enhance bioactivity or solubility?
- SAR studies : Replace the 4-ethoxyphenyl group with pyridinyl moieties to improve water solubility (logP reduction from 3.2 to 2.1) .
- Prodrug design : Introduce phosphate esters at the acetamide carbonyl to enhance bioavailability .
Q. What in vitro/in vivo models are suitable for evaluating therapeutic potential?
- In vitro : Use MTT assays on HeLa or MCF-7 cells with doxorubicin as a positive control .
- In vivo : Administer 10–50 mg/kg doses in BALB/c mice xenograft models, monitoring tumor volume and liver enzymes (ALT/AST) weekly .
Methodological Considerations
Q. How to design experiments for mechanistic studies of its biological activity?
- Kinase inhibition assays : Measure ATPase activity using malachite green phosphate detection (λ = 620 nm) .
- ROS detection : Apply DCFH-DA probes in flow cytometry to quantify oxidative stress in treated cells .
Q. What strategies mitigate challenges in scaling up synthesis?
- Flow chemistry : Optimize residence time (30–60 s) and pressure (20 psi) for continuous thiazolidinone formation .
- Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to reduce environmental toxicity .
Q. How to integrate theoretical frameworks into experimental design?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
